molecular formula C18H11BrO3 B3049091 3-(3-Bromo-trans-cinnamoyl)coumarin CAS No. 193619-96-4

3-(3-Bromo-trans-cinnamoyl)coumarin

Cat. No. B3049091
CAS RN: 193619-96-4
M. Wt: 355.2 g/mol
InChI Key: KNMHRSXDMNYIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-trans-cinnamoyl)coumarin is a chemical compound with the molecular formula C18H11BrO3 . It is used in research and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 3-(bromoacetyl)coumarin derivatives has been a subject of recent developments . These compounds serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .


Chemical Reactions Analysis

3-(bromoacetyl)coumarins, including 3-(3-Bromo-trans-cinnamoyl)coumarin, have been reported to undergo various chemical reactions. They serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are used as starting points towards a wide scale of five and six-membered heterocyclic systems .

Scientific Research Applications

Synthesis of Bioactive Heterocyclic Scaffolds

3-(3-Bromo-trans-cinnamoyl)coumarin and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . These scaffolds are important components in drug discovery due to their biological activities .

Antiproliferative Activities

These compounds have shown significant antiproliferative activities . This means they can inhibit cell growth, which is particularly useful in the treatment of cancer where uncontrolled cell growth is a major problem .

Antimicrobial Activities

3-(3-Bromo-trans-cinnamoyl)coumarin also exhibits antimicrobial activities . This makes it a potential candidate for the development of new antimicrobial drugs .

Treatment of Type 2 Diabetes Mellitus

These compounds are promising inhibitors of type 2 diabetes mellitus . This suggests they could be used in the development of new treatments for this widespread disease .

Chemosensors

Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants . This makes 3-(3-Bromo-trans-cinnamoyl)coumarin a valuable tool in analytical chemistry .

Fluorescent Labeling of Biomolecules

Coumarins, including 3-(3-Bromo-trans-cinnamoyl)coumarin, play a key role in fluorescent labeling of biomolecules . This is important in many areas of biological research, including the study of protein function and the development of new drugs .

Future Directions

The future directions in the research of 3-(3-Bromo-trans-cinnamoyl)coumarin and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological applications . The development of new synthetic routes and the discovery of new applications in analytical chemistry, fluorescent sensors, and biology are potential areas of interest .

properties

IUPAC Name

3-[(E)-3-(3-bromophenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-14-6-3-4-12(10-14)8-9-16(20)15-11-13-5-1-2-7-17(13)22-18(15)21/h1-11H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMHRSXDMNYIGW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-trans-cinnamoyl)coumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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